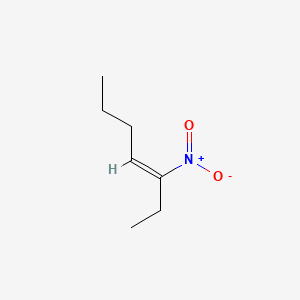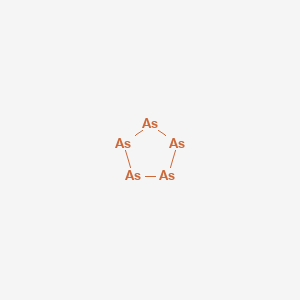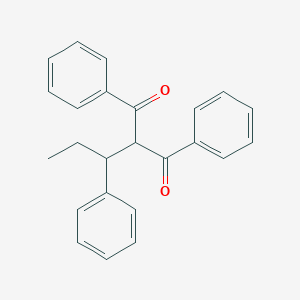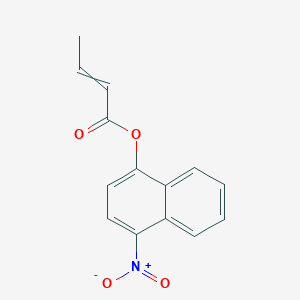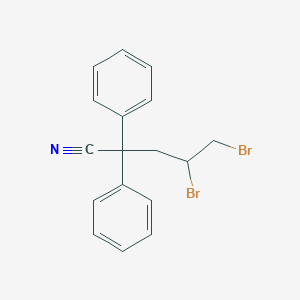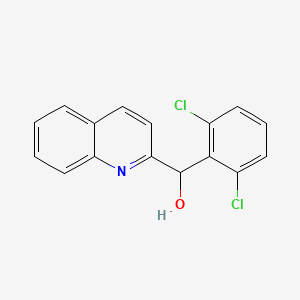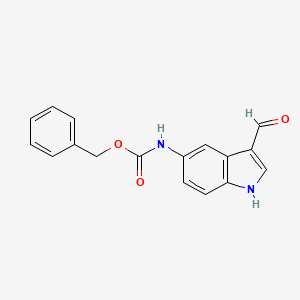
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a formyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate typically involves the reaction of benzylamine with 3-formylindole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-indole derivatives.
Reduction: 3-hydroxymethyl-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The formyl group can also participate in biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-formylindole: Lacks the benzyl group but shares the formyl and indole moieties.
Benzylamine: Contains the benzyl group but lacks the formyl and indole moieties.
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonimidate group.
Uniqueness
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is unique due to its combination of benzyl, formyl, and indole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6964-51-8 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
benzyl N-(3-formyl-1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c20-10-13-9-18-16-7-6-14(8-15(13)16)19-17(21)22-11-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,19,21) |
Clave InChI |
UPQCXWFVCCWWPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)


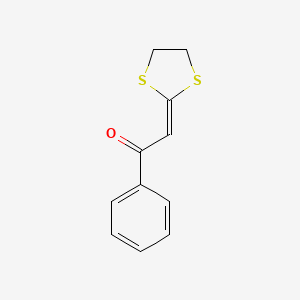
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
